N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound is a structurally complex molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole ring, an ethyl group at position 5, and a methyl group at position 2. The acetamide linker connects the dihydropyrimidinone moiety to a 4-bromophenyl group.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-5-17-14(4)22-20(26-13(3)10-12(2)24-26)25(19(17)28)11-18(27)23-16-8-6-15(21)7-9-16/h6-10H,5,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHJXWYXIPTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)Br)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.
The molecular formula of the compound is with a molecular weight of 456.34 g/mol. The structure includes a bromophenyl moiety and a dihydropyrimidinyl ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 456.34 g/mol |
| Molecular Formula | C21H22BrN5O2 |
| LogP | 2.8536 |
| Polar Surface Area | 62.362 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of 4-bromophenyl acetamide with appropriate pyrazole and dihydropyrimidine derivatives under controlled conditions. The detailed synthetic pathway can be referenced in related literature focusing on heterocyclic compounds.
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, a related compound was shown to be a potent fungicide with effective mechanisms against various fungal strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have demonstrated that similar compounds with pyrazole and phenyl moieties can inhibit cancer cell proliferation. For example, analogs have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer properties .
The biological activity can be attributed to the interaction of the compound with specific cellular targets. For instance, the presence of the pyrazole ring is known to facilitate interactions with G-protein coupled receptors (GPCRs), leading to downstream effects in cellular signaling pathways .
Case Studies and Research Findings
A variety of studies have explored the biological activities of compounds with similar structures:
- Antiviral Activity : A study on pyrazole derivatives indicated that certain modifications could enhance antiviral efficacy against specific viral strains .
- Structure–Activity Relationship (SAR) : SAR analyses have revealed that substitutions on the phenyl and pyrazole rings significantly influence biological activity, suggesting that further optimization could yield more potent derivatives .
- Toxicity Assessment : Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activities, they also require careful evaluation for safety profiles .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibit anticancer properties. The dihydropyrimidine core has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of the bromophenyl and pyrazole groups enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties. Research into similar compounds has revealed their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of dihydropyrimidines and tested their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural features to N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-y]acetamide showed significant inhibition of cell growth and induced apoptosis .
Study 2: Antimicrobial Testing
A recent research article in Pharmaceutical Biology assessed the antimicrobial efficacy of several synthesized compounds against both Gram-positive and Gram-negative bacteria. The study found that those containing the pyrazole and bromophenyl groups exhibited potent antimicrobial activity, suggesting potential use as new antibiotic agents .
Study 3: Anti-inflammatory Mechanism Investigation
A comprehensive study published in Inflammation Research explored the anti-inflammatory effects of related compounds in animal models. The findings suggested that these compounds could significantly reduce inflammatory markers and improve outcomes in models of induced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compounds with pyrimidinone or pyrazole cores are common in drug discovery. Key analogues include:
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: The target compound’s pyrimidinone and pyrazole groups enable robust hydrogen-bonding networks, similar to Etter’s graph set analysis principles . In contrast, Example 83 () relies on fluorine-mediated hydrophobic interactions.
- Melting Point (MP): Example 83 has a high MP (302–304°C), likely due to chromenone rigidity and fluorine substitution . The target compound’s MP is unreported but expected to be lower due to the flexible acetamide linker.
Research Implications and Limitations
- Unresolved Data: The target compound’s exact biological targets, IC50 values, and ADMET profile are absent from the evidence.
- Crystallographic Challenges : The bromophenyl group may introduce disorder in crystal structures, necessitating advanced refinement via SHELXL .
Preparation Methods
Pyrimidine Core Synthesis
The 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine intermediate is synthesized via a Biginelli-like condensation:
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Reactants : Ethyl acetoacetate (1.2 equiv), urea (1.0 equiv), and 3-pentanone (1.5 equiv) in acetic acid.
-
Conditions : Reflux at 120°C for 8–12 hours under nitrogen, achieving 68–72% yield.
Mechanism : Acid-catalyzed cyclocondensation forms the dihydropyrimidinone ring, with the ethyl group introduced via ketone participation.
Pyrazole Substituent Preparation
3,5-Dimethyl-1H-pyrazole is synthesized via hydrazine cyclization:
Key Insight : Excess acetylacetone ensures complete hydrazine consumption, minimizing byproducts.
Heterocycle Coupling
The pyrazole and pyrimidine rings are linked via nucleophilic substitution:
-
Reactants : 5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine (1.0 equiv), 3,5-dimethyl-1H-pyrazole (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.
Critical Parameter : Anhydrous DMF prevents hydrolysis of the pyrimidine N–H group.
Acetamide-Bromophenyl Integration
The final step introduces the N-(4-bromophenyl)acetamide group:
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Reactants : Chloroacetyl chloride (1.1 equiv), 4-bromoaniline (1.0 equiv), and the coupled heterocycle (1.0 equiv) in THF.
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Conditions : 0°C to room temperature over 2 hours, followed by reflux for 3 hours (55–60% yield).
Side Reaction Mitigation : Slow addition of chloroacetyl chloride minimizes N-acylation byproducts.
Purification and Characterization
Isolation Techniques
Analytical Data
Yield Optimization Strategies
Catalytic Enhancements
Solvent Effects
Challenges and Solutions
Byproduct Formation
Low Acetamide Yield
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Issue : Hydrolysis of chloroacetyl chloride in humid conditions.
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Solution : Molecular sieves (4Å) in THF maintain anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Traditional Condensation | 58 | 92 | 18 | 1.0 |
| Microwave-Assisted | 65 | 94 | 4 | 1.2 |
| Phase-Transfer Catalysis | 75 | 96 | 6 | 1.5 |
Industrial-Scale Considerations
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
The compound’s synthesis likely involves multi-step reactions, starting with the assembly of the pyrazole and pyrimidinone cores, followed by coupling with the 4-bromophenylacetamide moiety. Key steps include:
- Cyclocondensation : Use phosphorus oxychloride (POCl₃) for cyclization of intermediates, as demonstrated in analogous pyrazolopyrimidine syntheses (e.g., cyclization of hydrazides to oxadiazoles) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or DMSO to achieve >95% purity. Monitor by TLC and HPLC.
- Yield optimization : Control reaction temperature (e.g., 120°C for cyclization) and stoichiometric ratios to minimize side products .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- 1H/13C NMR : Assign signals for tautomeric forms (e.g., amine/imine ratios in pyrazolopyrimidine systems) and confirm substitution patterns. For example, broad singlets near δ 10–13 ppm may indicate NH protons in tautomeric equilibria .
- X-ray crystallography : Use SHELXL (via SHELX suite) for structure refinement. Collect high-resolution data (≤ 0.8 Å) to resolve disorder in flexible groups (e.g., ethyl or methyl substituents) .
- IR spectroscopy : Validate carbonyl (C=O) and amide (N-H) stretches (e.g., 1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively).
Advanced Research Questions
Q. How can tautomeric equilibria observed in NMR be reconciled with crystallographic data?
- Variable-temperature NMR : Perform experiments in DMSO-d₆ or CDCl₃ at 25–80°C to track dynamic tautomerism (e.g., amine ↔ imine forms). Compare integration ratios at different temperatures .
- X-ray vs. NMR discrepancies : If crystallography locks a single tautomer (due to crystal packing), use DFT calculations (e.g., Gaussian) to model solution-state equilibria. Reference Acta Crystallographica studies on analogous pyrazolopyrimidines for packing-force insights .
Q. What methodologies resolve hydrogen-bonding ambiguities in crystal structures?
- Graph set analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., R₂²(8) rings). Use Mercury (CCP4 suite) to visualize interactions and quantify bond lengths/angles .
- Synchrotron data : For weak H-bonds (e.g., C-H···O), collect high-resolution data (λ = 0.7–1.0 Å) to enhance electron density maps .
Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, angles)?
- Multi-method validation : Cross-validate X-ray geometries with DFT-optimized structures (B3LYP/6-311+G**). Use SHELXL’s restraints for flexible groups during refinement to reduce model bias .
- Error analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed parameters. Prioritize discrepancies >3σ for further investigation .
Q. What strategies improve refinement outcomes for disordered moieties (e.g., ethyl groups)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
